tert-butyl N-(azocan-3-yl)carbamate

Description

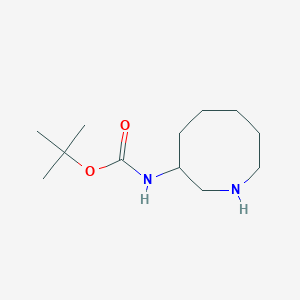

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(azocan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZRNHMCUHRBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N Azocan 3 Yl Carbamate and Its Azocane Core

Strategies for Azocane (B75157) Ring System Construction

The construction of the azocane framework can be achieved through several distinct synthetic approaches, including cyclization of linear precursors and the expansion of smaller, more readily available ring systems.

Ring-closing metathesis (RCM) has proven to be a powerful tool for the synthesis of unsaturated nitrogen heterocycles, including eight-membered rings. nih.govrsc.org This reaction typically employs ruthenium-based catalysts, such as the Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the cyclization of a diene-containing precursor. nih.govrug.nl

The synthesis of aza-cycles via RCM was pioneered by Grubbs, demonstrating that allylamines could be cyclized effectively. nih.gov The efficiency of RCM for producing nitrogen heterocycles is often dependent on the nature of the nitrogen substituent. Electron-deficient amines, for instance those protected with tosyl groups, generally undergo RCM with high yields. nih.gov Research into the synthesis of constrained eight-membered ring lactams, specifically derivatives of 7-amino-8-oxo-1,2,3,6,7-pentahydroazocine-2-carboxylic acid, utilized RCM as the key step. nih.gov In this work, the first-generation Grubbs catalyst was found to be superior to the second-generation catalyst for achieving high yields of the desired Z-olefin, as the latter led to significant oligomerization. nih.gov Subsequent hydrogenation of the double bond in the resulting azocine (B12641756) derivative provides the saturated azocane scaffold. nih.gov This strategy highlights the utility of RCM in preparing complex azocane-based structures that can serve as peptidomimetics. nih.gov

Table 1: Catalyst Performance in RCM for an Eight-Membered Lactam

| Catalyst | Outcome | Reference |

|---|---|---|

| First-Generation Grubbs Catalyst | High yields of Z-olefin | nih.gov |

Direct intramolecular cyclization of a linear chain is a fundamental strategy for forming the azocane ring. Various methods have been developed to induce the formation of the C-N bond required to close the eight-membered ring.

An intramolecular hydroaminomethylation protocol was successfully used to append an azocane ring onto a bicyclo[2.2.2]octane scaffold, creating a key intermediate for the synthesis of the Lycopodium alkaloid lycopladine H. nih.gov Similarly, a double hydroformylation/intramolecular reductive amination sequence has been employed to construct the azocane and spiro-piperidine moieties of the same natural product family. nih.gov

Another approach involves the PhIO2-promoted intramolecular oxidative cyclization of α-indolylhydrazones, which provides a metal-free method to access indole-fused pyridazines, also known as azacarbolines. nih.gov While this specific example leads to a fused aromatic system, the underlying principle of intramolecular C-N bond formation under oxidative conditions is a relevant strategy for heterocycle synthesis. nih.gov

Ring expansion reactions offer an attractive alternative to direct cyclization, leveraging the availability of smaller, common ring systems like piperidines and azetidines to construct the more challenging eight-membered azocane framework. rsc.orgresearchgate.net These methods can be broadly categorized into metal-catalyzed and metal-free pathways.

Palladium-catalyzed rearrangements of allylic amines have been developed into an efficient method for the two-carbon ring expansion of piperidines to azocanes. rsc.orgresearchgate.net This methodology provides a direct and stereoselective conversion of easily accessible 2-alkenyl piperidines into their corresponding 8-ring homologues under mild conditions that tolerate a range of functional groups. rsc.orgrsc.org

The reaction proceeds through a palladium-catalyzed allylic amine rearrangement. rsc.org Studies have shown that subjecting a phenylpiperidine analogue to conditions with a palladium catalyst, such as [Pd(allyl)Cl]₂, can furnish the corresponding azocane system in good yield. rsc.orgresearchgate.net The process can proceed with high levels of enantioretention, making it valuable for accessing enantioenriched azocane scaffolds. rsc.orgrsc.org

Table 2: Selected Examples of Palladium-Catalyzed Two-Carbon Ring Expansion of Piperidines

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-Tosyl-2-vinylpiperidine | [Pd(allyl)Cl]₂ | N-Tosyl-azoc-3-ene | Good | rsc.orgresearchgate.net |

Metal-free ring expansion strategies provide an important alternative to transition-metal-catalyzed methods. A notable approach involves the ring expansion of piperidines via a bicyclic azetidinium intermediate. nih.govresearchgate.net This method allows for the synthesis of α-trifluoromethyl azocanes from 2-(trifluoropropan-2-ol) piperidines. nih.gov

The process is initiated by the formation of a bicyclic azetidinium salt, which subsequently undergoes nucleophilic attack. nih.govresearchgate.net The opening of the strained azetidinium intermediate by a variety of nucleophiles—including amines, alcoholates, carboxylates, halides, and phosphonates—proceeds with excellent regio-, diastereo-, and enantioselectivity to yield the functionalized azocane product. nih.govresearchgate.net This modularity allows for the introduction of diverse functional groups onto the azocane scaffold. nih.gov

Table 3: Nucleophiles Used in Metal-Free Ring Expansion to Azocanes

| Nucleophile Type | Example | Result | Reference |

|---|---|---|---|

| Amines | Benzylamine | Azocane with amino substituent | nih.govresearchgate.net |

| Alcoholates | Sodium Methoxide | Azocane with methoxy (B1213986) substituent | nih.govresearchgate.net |

| Carboxylates | Sodium Benzoate | Azocane with benzoyloxy substituent | nih.govresearchgate.net |

| Halides | n-Bu₄NCl | Azocane with chloro substituent | researchgate.net |

Reductive amination is a robust and widely used method for amine synthesis that can be adapted for the construction of cyclic amines, including azocanes. wikipedia.org The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org

Rhodium-Catalyzed Cycloaddition-Fragmentation Strategies

A notable and direct method for accessing functionalized azocanes involves a rhodium-catalyzed cycloaddition-fragmentation process. acs.orgnih.govnih.govbris.ac.ukacs.org This strategy utilizes readily available N-cyclopropylacrylamides as starting materials. acs.orgnih.gov In this reaction, a cationic rhodium(I) catalyst, typically ligated with phosphines, reacts with the N-cyclopropylacrylamide under a carbon monoxide (CO) atmosphere. acs.orgnih.govnih.govbris.ac.ukacs.org This leads to the formation of a rhodacyclopentanone intermediate. acs.orgnih.govbris.ac.ukacs.org The subsequent insertion of the tethered alkene into the rhodacyclopentanone, followed by fragmentation of the resulting bicyclic intermediate, yields the desired azocane ring system. acs.orgnih.govbris.ac.ukacs.org

The reaction conditions, including the choice of catalyst and solvent, are crucial for the efficiency of the cyclization. For instance, studies on the cyclization of N-cyclopropylacrylamides have shown that cationic Rh(I) systems modified with electron-deficient phosphines, such as P(4-(CF₃)C₆H₄)₃, are effective. nih.gov The use of benzonitrile (B105546) (PhCN) as a solvent has been found to be important for reaction efficiency, possibly by stabilizing the active catalytic species. nih.gov

A key finding in the development of this methodology is that the insertion of the alkene into the rhodacyclopentanone intermediate can be a reversible process. acs.orgnih.govnih.govbris.ac.ukacs.org This observation has significant mechanistic implications for the reaction. The structure of the resulting azocane products has been confirmed by single-crystal X-ray diffraction, which in some cases has revealed a strained, twisted enamide geometry within the eight-membered ring. nih.gov

The scope of this methodology is broad, allowing for the synthesis of azocanes with various substituents. For example, substrates with alkyl, aryl, or amino substituents at the R² position of the N-cyclopropylacrylamide have been shown to cyclize efficiently, demonstrating the protocol's tolerance to both steric and electronic variations. nih.gov

Installation and Derivatization of the tert-butyl Carbamate (B1207046) Moiety

Once the azocane core is synthesized, the next critical step is the installation of the tert-butyl carbamate (Boc) group onto the nitrogen atom at the 3-position of the ring. This protecting group is widely used in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions. organic-chemistry.orgmychemblog.comfishersci.co.ukmasterorganicchemistry.com

N-Protection Strategies of Azocan-3-yl Amine Precursors

The introduction of the Boc group is typically achieved by reacting the precursor, azocan-3-amine (B2791178), with a suitable Boc-donating reagent.

The most common and direct method for the N-protection of amines is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgmychemblog.comfishersci.co.ukmasterorganicchemistry.comsigmaaldrich.com This reaction is generally performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. fishersci.co.uk The amine then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the tert-butyl carbamate. masterorganicchemistry.com A variety of bases can be employed, including sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate, and the reaction can be carried out in various solvents such as water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uk For the synthesis of tert-butyl N-(azocan-3-yl)carbamate, the precursor azocan-3-amine would be treated with Boc₂O in the presence of a suitable base to afford the desired product.

An alternative and powerful method for the formation of carbamates is through the Curtius rearrangement. orgsyn.orgnih.govnih.govorganic-chemistry.orgwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate. nih.govwikipedia.org In the context of synthesizing this compound, a precursor carboxylic acid on the azocane ring at the 3-position would first be converted to an acyl azide. This can be achieved through various methods, including the use of diphenylphosphoryl azide (DPPA) or by treating a carboxylic acid with sodium azide and di-tert-butyl dicarbonate. orgsyn.orgnih.govorganic-chemistry.org The subsequent rearrangement of the acyl azide generates an isocyanate intermediate. nih.govwikipedia.org Trapping this isocyanate with tert-butanol, which can be present in the reaction mixture, directly yields the tert-butyl carbamate. nih.govnih.gov A one-pot procedure for this transformation has been developed, where a carboxylic acid is treated with sodium azide and di-tert-butyl dicarbonate, and in the presence of a zinc catalyst, the corresponding tert-butyl carbamate is formed. orgsyn.orgorganic-chemistry.org This method offers a versatile route to carbamates with complete retention of stereochemistry. nih.gov

Stereochemical Control in the Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound requires careful control of stereochemistry during the formation of the chiral center at the 3-position of the azocane ring.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral element in the substrate, reagent, or catalyst. wikipedia.org In the synthesis of chiral azocanes, asymmetric induction can be achieved through various strategies. wikipedia.orgmsu.edu

One approach involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org For instance, in the synthesis of a chiral azocane precursor, a chiral auxiliary could be incorporated into the starting material to guide the formation of the desired stereocenter.

Another powerful technique is external asymmetric induction, where a chiral catalyst is used to control the stereochemistry of the reaction. wikipedia.org In the context of the rhodium-catalyzed cycloaddition-fragmentation, the use of a chiral phosphine (B1218219) ligand on the rhodium catalyst could potentially induce asymmetry in the final azocane product. The development of such catalytic asymmetric strategies is an active area of research. bris.ac.uk

Furthermore, substrate-controlled asymmetric induction can be employed, where a pre-existing chiral center in the starting material dictates the stereochemistry of newly formed stereocenters. wikipedia.org For example, starting with an enantiomerically pure cyclopropane (B1198618) derivative in the rhodium-catalyzed reaction could lead to the formation of a chiral azocane.

Theoretical calculations, such as those at the UB3LYP/6-31G* level, can be employed to understand the conformational preferences of reaction intermediates and transition states, which is crucial for predicting and controlling the stereochemical outcome of cyclization reactions leading to azocanes. nih.gov For instance, studies on the 8-endo cyclization of α-carbamoyl radicals have shown that the presence of a Lewis acid can alter the preferred transition state conformation, thereby influencing the stereochemistry of the resulting azocan-2-one. nih.gov These computational insights, combined with experimental studies, are vital for the rational design of stereoselective syntheses of chiral azocanes.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a foundational strategy for inducing stereoselectivity. wikipedia.orgyork.ac.uk This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. sfu.ca The auxiliary's inherent chirality directs the stereochemical course of subsequent reactions, after which it is cleaved and can often be recovered. wikipedia.orgyork.ac.uk

In the context of synthesizing chiral azocane derivatives, an auxiliary can be appended to a precursor molecule to guide the formation of stereocenters during cyclization or functionalization. For instance, auxiliaries like pseudoephedrine or Evans oxazolidinones are commonly used. wikipedia.orgnih.gov The substrate, now a diastereomeric compound, undergoes a reaction where the auxiliary sterically blocks one face of the molecule, forcing the reagent to attack from the less hindered face. wikipedia.org

A general sequence for this approach is as follows:

Attachment: An achiral precursor is covalently bonded to a chiral auxiliary, such as (R,R)-pseudoephedrine, to form a diastereomeric amide. wikipedia.org

Stereoselective Reaction: The molecule is then subjected to a reaction, like an alkylation or an aldol (B89426) reaction. The auxiliary, for example, can chelate to a metal cation along with the carbonyl oxygen of the amide, creating a rigid structure that exposes one face of the enolate to electrophilic attack while shielding the other. wikipedia.orgnih.gov

Removal: After the new stereocenter is set, the auxiliary is chemically cleaved from the product, yielding the enantiomerically enriched target molecule. wikipedia.org

While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the reviewed literature, the principles are widely applied in constructing complex chiral amines and heterocycles. nih.govpwr.edu.pl The effectiveness of the auxiliary is determined by its ability to provide high diastereoselectivity and its ease of attachment and removal. york.ac.uk

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | General Mechanism of Action |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a chelated enolate, providing a sterically biased environment for electrophilic attack. wikipedia.org |

| Pseudoephedrine/ Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones | The α-proton is deprotonated to form an enolate; the configuration is directed by the auxiliary's methyl group. wikipedia.orgnih.gov |

| Camphorsultam | Diels-Alder reactions, Claisen rearrangements | The sultam structure provides steric hindrance to control the approach of reagents. pwr.edu.pl |

| ***tert*-Butanesulfinamide** | Synthesis of chiral amines | Reacts with aldehydes or ketones to form sulfinimines, which are then reduced diastereoselectively. |

Enantioselective Catalysis in Azocane Functionalization

Enantioselective catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries for creating chiral molecules. This approach uses a chiral catalyst to transform a prochiral substrate into a chiral product. d-nb.info For azocane synthesis, several catalytic strategies have been developed.

One powerful method involves the enantioselective functionalization of a pre-formed azocane ring. For example, a cooperative nickel/photoredox catalysis system has been reported for the site- and enantioselective α-acylation of saturated N-heterocycles, including azocane. nih.gov This method uses a photocatalyst to generate a chlorine radical, which performs a hydrogen-atom-transfer (HAT) from the α-amino C-H bond of the azocane. The resulting radical is then trapped by a chiral nickel complex, leading to a cross-coupling reaction with an activated carboxylic acid to form the acylated, enantioenriched product. nih.gov

Another strategy is the construction of the azocane ring itself through a catalytic asymmetric reaction. Organocatalysis has been employed in an enantioselective Michael addition–ring expansion cascade to produce functionalized eight-membered benzolactams, which are structurally related to azocanes. researchgate.net Similarly, ring-expansion of smaller heterocycles like piperidines or pyrrolidines via bicyclic azetidinium intermediates can yield chiral azocanes with excellent regioselectivity and enantioselectivity. researchgate.net Rhodium-catalyzed (4+2+2) or (4+4) cycloadditions also provide routes to bicyclic azocane systems.

Table 2: Examples of Enantioselective Catalysis for Azocane Synthesis/Functionalization

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Bifunctional aminocatalysts | Michael addition–ring expansion | Forms functionalized benzolactams with good yields and high enantioselectivities (up to 96% ee). researchgate.net | researchgate.net |

| Nickel/Photoredox | α-Acylation of C(sp³)–H bonds | Functionalizes various azacycles, including azocane, with high efficiency and stereoselectivity. nih.gov | nih.gov |

| Metal-free ring expansion | Nucleophilic opening of bicyclic azetidinium intermediate | Accesses trifluoromethyl azocanes from piperidine (B6355638) precursors with excellent regio-, diastereo-, and enantioselectivity. researchgate.net | researchgate.net |

| Copper-catalyzed cyclization | Tandem diyne cyclization/C(sp³)–H insertion | A kinetic resolution process that yields chiral polycyclic pyrroles, demonstrating a method for enantioselective C-H functionalization. d-nb.info | d-nb.info |

Chemo- and Regioselectivity in Azocane Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of complex molecules like substituted azocanes, ensuring that reactions occur at the desired functional group and position. mdpi.compurechemistry.org

Control of Functional Group Compatibility

Functional group compatibility refers to the tolerance of a chemical reaction to various functional groups present in the substrate, reagents, or solvent. frontiersin.org In multi-step syntheses, protecting groups are often used to mask reactive functionalities that would otherwise interfere with a desired transformation. However, modern synthetic strategies aim to minimize protection-deprotection steps by designing reactions that are highly chemoselective.

For instance, in the synthesis of the azocane core, a key challenge is to perform modifications on one part of the molecule without affecting other sensitive groups, such as the carbamate in this compound. The development of catalytic systems that operate under mild conditions is crucial. The nickel-catalyzed azide-alkyne cycloaddition, for example, demonstrates excellent chemoselectivity, allowing for the reaction of specific internal alkynes in the presence of others. nih.gov Such principles are vital when planning a synthetic route to a complex azocane, ensuring that transformations like C-H functionalization or ring formation proceed without cleaving the Boc-protecting group or reacting with other functionalities. nih.govenamine.net

Positional Isomer Control at the Azocane Core

Positional isomerism concerns the specific location of substituents on a molecular scaffold. federalregister.govcreative-chemistry.org.uk Controlling the position of functional groups on the azocane ring is a significant synthetic challenge. The method chosen to construct the ring often dictates the resulting substitution pattern.

Ring-expansion strategies offer a powerful tool for controlling positional isomerism. A notable example is the synthesis of α-trifluoromethyl azocanes from 2-(trifluoropropan-2-ol) piperidines. researchgate.net This metal-free expansion proceeds through a bicyclic azetidinium intermediate. The subsequent nucleophilic attack occurs with excellent regioselectivity, leading to a specific positional isomer of the substituted azocane. researchgate.net

Similarly, rhodium-catalyzed cycloaddition-fragmentation of N-cyclopropylacrylamides provides direct access to functionalized azocanes. acs.org The regioselectivity of this process—that is, which C-C bond of the cyclopropane cleaves and how the fragments recombine—directs the final placement of substituents on the eight-membered ring. By carefully selecting the substrate and catalyst, chemists can favor the formation of one positional isomer over others. acs.org These methods highlight how the synthetic strategy itself is the primary tool for achieving positional control in the formation of the azocane core.

Reaction Mechanisms and Transformations Involving Tert Butyl N Azocan 3 Yl Carbamate

The synthetic utility of tert-butyl N-(azocan-3-yl)carbamate lies in the controlled manipulation of its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the secondary amine within the azocane (B75157) ring. The strategic removal of the Boc group unveils a reactive primary amine at the 3-position, which can then be subjected to a variety of chemical transformations to build more complex molecular architectures.

Application of Tert Butyl N Azocan 3 Yl Carbamate As a Building Block in Complex Molecule Synthesis

Role in the Construction of Advanced Heterocyclic Scaffolds

The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. nih.gov tert-Butyl N-(azocan-3-yl)carbamate, with its pre-formed eight-membered nitrogen-containing ring, provides a valuable starting point for accessing complex heterocyclic systems that would otherwise be challenging to construct. mdpi.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, enabling chemists to selectively modify other parts of the molecule before deprotection and further functionalization of the azocane (B75157) nitrogen. organic-chemistry.org

Fused and Bridged Ring Systems Incorporating the Azocane Moiety

A significant application of this compound lies in the construction of fused and bridged bicyclic and polycyclic ring systems. masterorganicchemistry.comwikipedia.org These intricate three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and potential for specific interactions with biological targets. youtube.com The azocane ring can be elaborated through various synthetic transformations to create novel ring systems. For instance, intramolecular cyclization reactions can be employed to form a new ring fused to the azocane core. Similarly, the nitrogen and carbon atoms of the azocane ring can serve as anchor points for the construction of bridges, leading to complex bridged bicyclic structures. google.com

| Starting Material | Reaction Type | Resulting Scaffold | Significance |

| This compound | Intramolecular Cyclization | Fused Azocane Systems | Access to novel, sterically defined heterocyclic cores. |

| This compound | Bridging Reactions | Bridged Azocane Systems | Creation of conformationally constrained, complex 3D structures. google.com |

Utilization in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. frontiersin.orgscispace.com this compound is a valuable tool in DOS and combinatorial chemistry due to the synthetic handles it provides for diversification. cam.ac.uk The Boc-protected amine and the reactive positions on the azocane ring allow for the introduction of a wide variety of substituents and functional groups.

Generation of Compound Libraries Based on the Azocane Core

The azocane scaffold of this compound can be systematically decorated with different chemical moieties to create large libraries of related compounds. mdpi.com This is typically achieved by first modifying the azocane ring, for example, by introducing substituents at various positions. Subsequently, the Boc protecting group can be removed, and the liberated secondary amine can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, through amide bond formation, sulfonylation, or urea (B33335) formation, respectively. This strategy allows for the rapid generation of a multitude of compounds, each with a unique substitution pattern around the central azocane core.

| Scaffold | Diversification Point 1 (Ring) | Diversification Point 2 (Amine) | Library Type |

| Azocane | Alkylation, Arylation | Acylation, Sulfonylation, Ureation | Substituted Azocane Library |

Precursor in Target-Oriented Synthesis of Complex Molecules

In target-oriented synthesis (TOS), the goal is to devise a synthetic route to a specific, often complex, molecule, such as a natural product or a designed therapeutic agent. beilstein-journals.org The pre-existing eight-membered ring of this compound can significantly simplify the synthesis of targets containing this motif, making it a strategic starting material. researchgate.net

Incorporation into Natural Product Analogs (synthetic steps)

Natural products often possess complex and unique molecular architectures that are challenging to synthesize from scratch. nih.gov this compound can be utilized as a key intermediate in the synthesis of analogs of natural products that feature an azocane or a related eight-membered heterocyclic core. nih.gov The synthesis would typically involve the initial modification of the carbamate (B1207046) to introduce functionalities present in the target natural product analog. This could include stereoselective reactions to control the geometry of substituents on the azocane ring. The Boc-protected amine provides a latent site for further elaboration later in the synthetic sequence. This approach allows for a more convergent and efficient synthesis of complex natural product analogs. brandon-russell.com

Analytical and Spectroscopic Characterization Techniques in Research on Tert Butyl N Azocan 3 Yl Carbamate

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating the main component from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity assessment due to its high resolution and wide applicability. For carbamate (B1207046) compounds, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this method, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is used for elution. The purity is determined by the peak area of the analyte in the chromatogram; a high-purity sample will exhibit a single major peak. For instance, the purity of related carbamate compounds is often found to be greater than 95% as determined by HPLC analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While less common for larger molecules like tert-butyl N-(azocan-3-yl)carbamate without derivatization, it can be used to detect volatile impurities. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is often used for carbon-containing compounds. semanticscholar.org A general GC method might involve a temperature gradient to ensure the separation of components with different volatilities. semanticscholar.org

Table 1: Illustrative Chromatographic Purity Assessment Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column Type | Reverse-Phase (e.g., C18, 5 µm) | Capillary (e.g., DB-5, 30 m) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |

| Detector | UV-Vis (e.g., at 210-254 nm) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Purity | >95% | >95% |

Stereochemical Purity Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

Since the 3-position of the azocane (B75157) ring is a stereocenter, this compound can exist as a pair of enantiomers. If a stereospecific synthesis is performed, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee) of the product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For example, a Daicel CHIRALCEL column with a mobile phase like n-hexane/isopropanol is frequently used to separate enantiomers of related chiral carbamates. rsc.org The relative peak areas in the chromatogram allow for the direct calculation of the enantiomeric excess. The interaction between the analyte and the CSP can involve hydrogen bonds, π-π interactions, and steric hindrance, which are sensitive to the molecule's three-dimensional structure. rsc.org

NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent (e.g., a lanthanide complex), the enantiomers of a chiral compound form diastereomeric complexes that are non-equivalent in the NMR spectrum. This results in separate signals for the corresponding protons or carbons of each enantiomer, allowing for their quantification.

Table 2: Example Conditions for Stereochemical Purity Determination by Chiral HPLC

| Parameter | Value/Description |

|---|---|

| Instrument | Chiral HPLC System |

| Column | Daicel CHIRALCEL IC-3 or similar |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

| Result | Separate retention times (tR) for each enantiomer |

Spectroscopic Confirmation of Structure and Functionalization (e.g., NMR, IR, Mass Spectrometry, X-ray Diffraction)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the 1H NMR spectrum is expected to show a characteristic singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. rsc.org Signals for the protons on the azocane ring would appear as complex multiplets, and the proton attached to the nitrogen of the carbamate (N-H) would typically appear as a broad singlet. rsc.org

13C NMR: The 13C NMR spectrum confirms the carbon framework. Key signals would include those for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group, and the carbonyl carbon of the carbamate group (~155 ppm). rsc.orgmdpi.com The carbons of the azocane ring would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by:

A strong absorption band around 1680-1720 cm-1, corresponding to the C=O (carbonyl) stretching of the carbamate group. mdpi.com

An N-H stretching vibration typically appearing as a moderate peak around 3300-3500 cm-1. nist.gov

C-H stretching vibrations from the aliphatic azocane ring and the tert-butyl group just below 3000 cm-1. mdpi.com

N-H bending and C-N stretching vibrations in the fingerprint region (below 1500 cm-1).

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C12H24N2O2, Molecular Weight: 228.33 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise spatial arrangement of atoms and the relative or absolute stereochemistry. mdpi.com This technique can definitively confirm the connectivity and conformation of the azocane ring and the carbamate substituent. Although obtaining suitable crystals can be challenging, the resulting data is considered the gold standard for structural elucidation. nih.govresearchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| 1H NMR | -C(CH3)3 | ~1.45 ppm (singlet, 9H) |

| Azocane CH2, CH | Multiplets | |

| Carbamate N-H | Broad singlet | |

| 13C NMR | C =O (carbamate) | ~155 ppm |

| -C (CH3)3 | ~80 ppm | |

| -C(C H3)3 | ~28 ppm | |

| IR | N-H Stretch | ~3300-3500 cm-1 |

| C=O Stretch (carbamate) | ~1680-1720 cm-1 | |

| Mass Spec (HRMS) | [M+H]+ | Calculated: 229.1916; Found: within error margin |

Future Directions and Emerging Research Avenues for Tert Butyl N Azocan 3 Yl Carbamate Research

Development of Novel and Sustainable Synthetic Routes to Azocanes

The synthesis of eight-membered N-heterocyclic systems like azocanes has historically been less developed compared to their five- and six-membered counterparts. acs.orgmdpi.com Current research endeavors are aimed at developing novel and sustainable methods that are both atom-economical and environmentally benign. mdpi.comrsc.org

A significant push towards "green" synthetic routes for saturated cyclic amines, including azocanes, is underway. mdpi.comnih.govnih.gov These methods prioritize the use of non-toxic reagents, solvent-free conditions or aqueous media, and aim for high atom economy. mdpi.comnih.gov Methodologies such as one-pot reactions and microwave-assisted synthesis are being explored to create multisubstituted and highly functionalized azocanes in a more sustainable manner. nih.govnih.gov An example of an atom-economical approach involves metal-catalyzed cyclization reactions that efficiently construct the azocane (B75157) ring system. mdpi.comresearchgate.net The principles of green chemistry are crucial for developing environmentally friendly syntheses of complex molecules. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azocanes

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Prioritizes water or solvent-free conditions mdpi.comnih.gov |

| Efficiency | May involve multiple steps with purification at each stage | Focus on one-pot reactions to improve efficiency nih.govnih.gov |

| Atom Economy | Can generate significant chemical waste | Aims for high atom economy, incorporating most atoms from reactants into the final product mdpi.comresearchgate.net |

| Energy Input | Often requires prolonged heating | Utilizes methods like microwave assistance to reduce reaction times and energy consumption nih.gov |

| Catalysts | May use stoichiometric, toxic reagents | Employs reusable and non-toxic catalysts rsc.org |

This table provides a generalized comparison based on principles of green chemistry applied to the synthesis of saturated cyclic amines.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical compounds, offering significant advantages in safety, scalability, and reaction control over traditional batch processes. vapourtec.commaynoothuniversity.ie The synthesis of azo compounds, for instance, benefits from flow manufacturing due to the unstable nature of intermediates and the exothermic reactions involved. nih.govnih.gov This technology allows for enhanced heat and mass transfer, leading to better reproducibility and a safer process. maynoothuniversity.ie While specific applications to tert-butyl N-(azocan-3-yl)carbamate are still developing, the extension of flow chemistry to the synthesis of N-heterocycles like azocanes is a promising future direction. vapourtec.com This approach could enable more efficient and scalable production of azocane derivatives for various applications. maynoothuniversity.ie

Advanced Stereocontrol Methodologies for Azocane Synthesis

Achieving stereocontrol in the synthesis of functionalized azaheterocycles is critical, as the three-dimensional arrangement of atoms significantly influences biological activity. researchgate.netnih.gov Future research will likely focus on developing more sophisticated methods for controlling the stereochemistry of the azocane ring.

Recent advancements include rhodium-catalyzed cycloaddition–fragmentation processes that provide a direct route to functionalized azocanes. acs.org These reactions have shown that the insertion of an alkene into rhodacyclopentanone intermediates can be reversible, which has implications for controlling the stereochemical outcome of the reaction. acs.orguhu.es Furthermore, asymmetric reactions, such as remote Michael additions using chiral amine catalysts, are being developed to construct chiral-fused azocane frameworks with high enantioselectivity. researchgate.net The development of new chemo-, regio-, and stereoselective reactions will continue to be a major focus, enabling the synthesis of complex, optically pure azocane derivatives. mdpi.com

Exploration of New Functionalization Strategies for the Azocane Core

The ability to selectively functionalize the azocane ring is key to creating a diverse range of molecules for screening in drug discovery and materials science. nih.govnih.gov Current methods often require protecting groups and can be limited in scope. nih.gov A promising and fundamentally different approach involves C-C bond cleavage of bicyclic intermediates to achieve functionalization under mild conditions. nih.gov

Future research will explore novel strategies for the direct functionalization of C-H bonds at various positions on the azocane ring. nih.gov This includes developing methods for α- and β-functionalization that are compatible with unprotected amines. nih.govnih.gov The use of in-situ generated 1-azaallyl anions is one such strategy that allows for the transformation of unreactive C-H bonds into new C-C or C-X bonds, providing a highly desirable entry to functionalized heterocycles. nih.gov Additionally, the development of new routes to azocine (B12641756) derivatives and the study of their subsequent functionalization through reactions like nucleophilic additions will expand the chemical space accessible from the azocane core. researchgate.net

Expansion of Applications as a Versatile Synthetic Intermediate in Chemical Biology and Materials Science (synthetic aspects)

The inherent three-dimensional structure of the azocane ring makes it an attractive scaffold for the development of new molecules in chemical biology and materials science. researchgate.netsolubilityofthings.com Azocane derivatives are found in numerous bioactive natural products and have been investigated for a range of therapeutic applications. bohrium.comresearchgate.net

Future synthetic efforts will focus on leveraging the azocane core as a versatile intermediate for diversity-oriented synthesis (DOS). semanticscholar.org This strategy aims to generate libraries of structurally diverse, natural product-like molecules from a common starting material. semanticscholar.org By developing efficient synthetic routes to functionalized azocanes, researchers can rapidly create a wide array of compounds for biological screening. mdpi.com The application of azocane derivatives is also being explored in materials science, for example, as precursors for novel polymers or functional materials. researchgate.netsmolecule.com The continued development of synthetic methodologies to access and derivatize the azocane skeleton will be crucial for unlocking its full potential in these emerging fields. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl N-(azocan-3-yl)carbamate?

- Methodology : The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to the azocan-3-yl amine. Key steps include:

- Amine Protection : Reacting azocan-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

- Challenges : Azocane’s strained 8-membered ring may require optimized reaction times to avoid decomposition.

Q. How can spectroscopic techniques validate the structure of tert-butyl N-(azocan-3-yl)carbamate?

- Analytical Workflow :

- NMR : <sup>1</sup>H NMR confirms the presence of the tert-butyl group (singlet at ~1.4 ppm) and azocane protons (multiplet signals for CH₂ groups in the ring). <sup>13</sup>C NMR identifies carbamate carbonyl (~155 ppm) and Boc quaternary carbon (~80 ppm) .

- IR : Stretching vibrations for N-H (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) .

Q. What impurities are typically observed during synthesis, and how are they mitigated?

- Common Impurities :

- Incomplete Boc Protection : Unreacted azocan-3-amine (detected via TLC or HPLC). Mitigation: Excess Boc₂O and extended reaction times.

- Ring-Opening Byproducts : Due to azocane’s strain, trace amounts of linear amines may form. Purification via gradient elution removes these .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization of tert-butyl N-(azocan-3-yl)carbamate?

- Strategies :

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., resolved azocane derivatives) to control stereochemistry .

- Asymmetric Catalysis : Palladium-catalyzed coupling or enzymatic resolution for chiral center introduction .

- Monitoring : Circular Dichroism (CD) or X-ray crystallography to confirm configuration .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methods :

- Molecular Docking (AutoDock Vina, Schrödinger) : Models binding affinity to enzymes (e.g., proteases) by aligning the carbamate group with catalytic sites .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over time, highlighting hydrogen bonds between the carbamate carbonyl and active-site residues .

- Pharmacophore Modeling : Identifies critical motifs (e.g., Boc group’s steric bulk) for target selectivity .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

- Protocol :

- Crystallization : Slow vapor diffusion (e.g., DCM/pentane) to grow single crystals .

- Data Collection : High-resolution (≤1.0 Å) synchrotron data for accurate electron density maps.

- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling .

- Validation : ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds stabilizing the azocane ring) .

Data Contradictions and Resolution

-

Stereochemical Assignments : Some studies report conflicting configurations for azocane derivatives. Resolution involves:

-

Reactivity Variability : Differing yields in Boc protection (40–90%) due to azocane’s ring strain. Mitigation: Pre-activate the amine with a Lewis acid (e.g., ZnCl₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.